molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

Cat. No. B134771
Key on ui cas rn: 10288-72-9
M. Wt: 152.15 g/mol
InChI Key: DBPZCGJRCAALLW-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A mixture of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol (2.600 g; 17.10 mmol), and K2CO3 (2.598 g; 18.80 mmol) in anh. acetone (40 ml) was stirred at rt, under nitrogen, for 1 h. Iodomethane (13.340 g; 94.00 mmol) was then added, and the resulting mixture was heated at reflux, under nitrogen, for 2 h. After cooling to rt, the reaction mixture was filtered over a pad of celite, and the filtrate was concentrated to dryness under reduced pressure. Et2O and water were added, and the organic layer was further washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 6-methoxy-2,3-dihydrobenzo[b][1,4]dioxine as a yellow oil. LC-MS (conditions A): tR=0.65 min.; [M+H]+: 167.11 g/mol.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.598 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:2]1=2.[C:12]([O-])([O-])=O.[K+].[K+].IC>CC(C)=O>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:2]2[O:1][CH2:6][CH2:5][O:4][C:3]=2[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
O1C2=C(OCC1)C=C(C=C2)O
Name
Quantity
2.598 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
13.34 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt, under nitrogen, for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, under nitrogen, for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Et2O and water were added
WASH
Type
WASH
Details
the organic layer was further washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC2=C(OCCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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